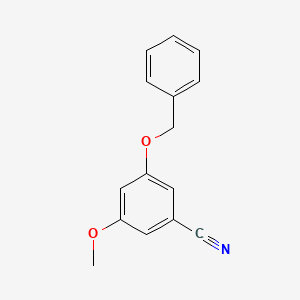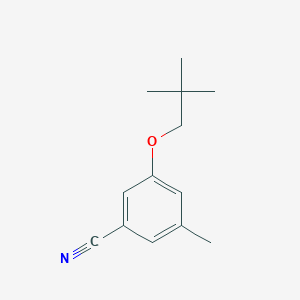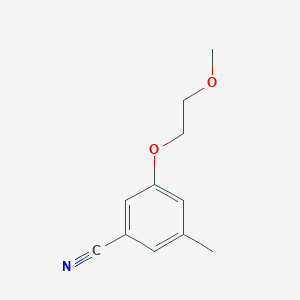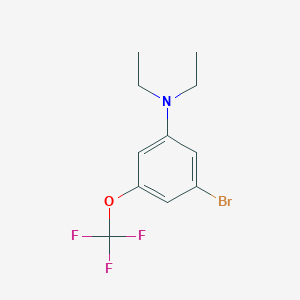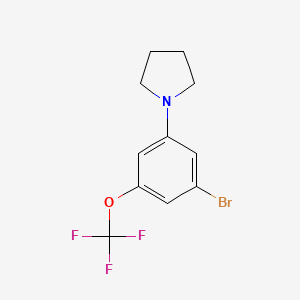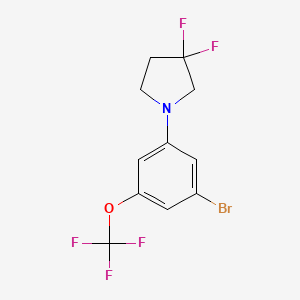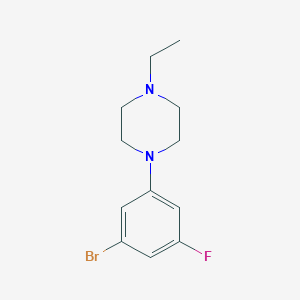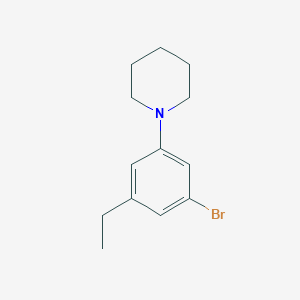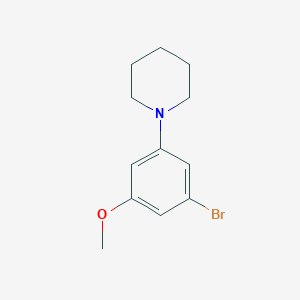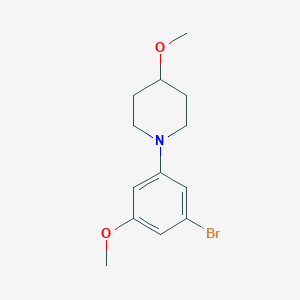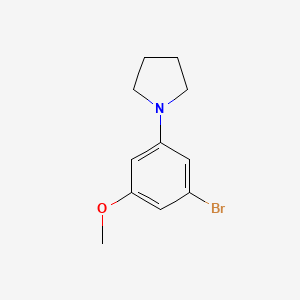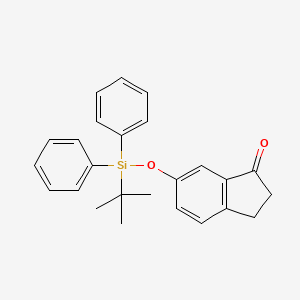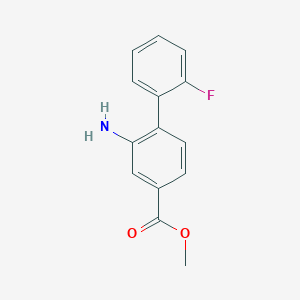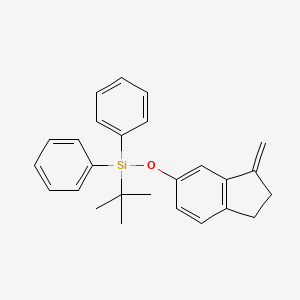
tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane is a complex organic compound that features a tert-butyl group, a methylene group, and a diphenylsilane moiety
Preparation Methods
The synthesis of tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane typically involves multiple steps. The synthetic route often begins with the preparation of the indene derivative, followed by the introduction of the tert-butyl group and the diphenylsilane moiety. Reaction conditions may include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: The methylene group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biological processes and interactions due to its unique structural features.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane involves its interaction with molecular targets through various pathways. The compound’s effects are mediated by its ability to form stable complexes with other molecules, facilitating or inhibiting specific chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other compounds.
Comparison with Similar Compounds
tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)diphenylsilane can be compared with other similar compounds, such as:
tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)trimethylsilane: This compound has a trimethylsilane group instead of a diphenylsilane group, leading to different reactivity and applications.
tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)dimethylsilane: The dimethylsilane group in this compound results in distinct chemical properties compared to the diphenylsilane derivative.
tert-Butyl(3-methylene-2,3-dihydro-1H-inden-5-yloxy)triethylsilane: The triethylsilane group provides unique steric and electronic effects, differentiating it from the diphenylsilane compound.
Properties
IUPAC Name |
tert-butyl-[(3-methylidene-1,2-dihydroinden-5-yl)oxy]-diphenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28OSi/c1-20-15-16-21-17-18-22(19-25(20)21)27-28(26(2,3)4,23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-14,17-19H,1,15-16H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFDTHHLYXCFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC4=C(CCC4=C)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
